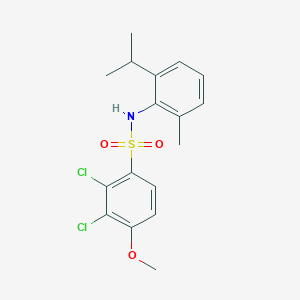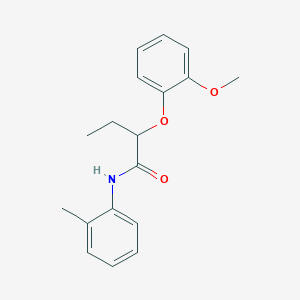![molecular formula C15H22N4O3 B4729209 N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B4729209.png)
N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide, commonly known as MPPEE, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPEE is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of MPPEE is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. MPPEE has been shown to increase the release of dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPPEE has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to modulate neurotransmitter activity in the brain, MPPEE has been shown to have antioxidant properties and to exhibit anti-inflammatory effects. These properties may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPEE in lab experiments is that it has been well-studied and its synthesis is relatively straightforward. Additionally, MPPEE has been shown to exhibit a range of biochemical and physiological effects, which may make it a useful tool for studying various biological processes. However, one limitation of using MPPEE is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on MPPEE. One area of interest is its potential therapeutic applications for various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new compounds based on the structure of MPPEE that may exhibit even greater therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
MPPEE has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitters in the brain. MPPEE has been shown to enhance the activity of dopamine and norepinephrine, two neurotransmitters that play a key role in regulating mood and behavior.
Eigenschaften
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-piperazin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-22-13-5-3-2-4-12(13)18-15(21)14(20)17-8-11-19-9-6-16-7-10-19/h2-5,16H,6-11H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKYOXNBBZCLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4729127.png)

![N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4729139.png)
![4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4729140.png)
![1-[(4-isopropylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4729144.png)
![{[2-({4-[(benzylamino)sulfonyl]phenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4729147.png)
![isopropyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4729155.png)

![N~1~-[1-(4-pyridinyl)ethylidene]-1H-tetrazole-1,5-diamine](/img/structure/B4729173.png)

![N-[4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4729194.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4729220.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4729227.png)